1-Azido-2,2-dimethylpropane

Vue d'ensemble

Description

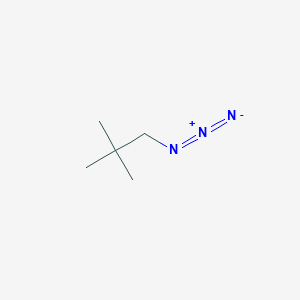

1-Azido-2,2-dimethylpropane is an organic compound with the molecular formula C5H11N3. It is characterized by the presence of an azido group (-N3) attached to a 2,2-dimethylpropane backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Azido-2,2-dimethylpropane can be synthesized through the reaction of neopentyl iodide or neopentyl bromide with sodium azide. The reaction typically occurs in an organic solvent such as dimethylformamide or acetonitrile, under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale synthesis of neopentyl halides followed by azidation using sodium azide. The process requires careful handling due to the potentially explosive nature of azides.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Azido-2,2-dimethylpropane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted by other nucleophiles, such as amines, to form amines or amides.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Copper(I) catalysts for cycloaddition reactions.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products:

Amines: Formed through reduction or substitution reactions.

1,2,3-Triazoles: Formed through cycloaddition reactions.

Applications De Recherche Scientifique

1-Azido-2,2-dimethylpropane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocycles, including triazoles and tetrazoles.

Material Science: Employed in the cross-linking of polymers and the development of high-energy materials due to the release of nitrogen gas upon decomposition.

Biology and Medicine: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

Mécanisme D'action

The azido group in 1-azido-2,2-dimethylpropane is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in click chemistry, where the azido group acts as a 1,3-dipole in cycloaddition reactions. The formation of triazoles is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .

Comparaison Avec Des Composés Similaires

- 1-Azido-2-methylpropane

- 1-Azido-3,3-dimethylbutane

- 1-Azido-2,2-dimethylbutane

Uniqueness: 1-Azido-2,2-dimethylpropane is unique due to its highly branched structure, which imparts steric hindrance and influences its reactivity. Compared to linear azides, it exhibits different reactivity patterns and is often preferred in specific synthetic applications where steric effects are beneficial .

Activité Biologique

1-Azido-2,2-dimethylpropane, a compound characterized by its azide functional group, has garnered attention in the field of medicinal chemistry and biochemistry due to its unique biological properties and potential applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an organic compound with the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C5H10N4

- Molecular Weight : 142.16 g/mol

The presence of the azide group (-N₃) imparts distinctive chemical reactivity, particularly in bioorthogonal reactions, making it a valuable tool in chemical biology for labeling biomolecules without disrupting their biological functions.

Bioorthogonal Chemistry

This compound is primarily known for its role in bioorthogonal chemistry. It can undergo click reactions with various alkyne-containing compounds under mild conditions. This property is exploited in labeling biomolecules for imaging and tracking within biological systems.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any potential therapeutic agent. In vitro studies have shown that azide compounds can exhibit varying levels of cytotoxicity depending on their structure and concentration.

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 100 | 85 |

| This compound | 200 | 70 |

| Control (No treatment) | - | 100 |

In these preliminary assessments, this compound showed moderate cytotoxic effects at higher concentrations while maintaining reasonable viability at lower doses. Further studies are needed to establish a comprehensive cytotoxicity profile across different cell lines .

Study on Bioorthogonal Applications

A notable study highlighted the use of this compound in bioorthogonal labeling techniques. Researchers successfully employed this compound to tag proteins in living cells without affecting their function. This application underscores its utility in the development of novel imaging agents for cellular studies.

Antibacterial Efficacy Assessment

In a comparative analysis of azide derivatives, researchers found that certain modifications to the azide structure enhance antibacterial activity. Although specific data on this compound is limited, the trends observed suggest that similar compounds could be optimized for increased efficacy against resistant bacterial strains .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research and application in medicinal chemistry and biochemistry. Its unique properties as a bioorthogonal reagent make it a valuable tool for researchers in labeling and imaging studies. Furthermore, ongoing investigations into its antimicrobial properties could lead to the development of new therapeutic agents against resistant pathogens.

Future research should focus on:

- Comprehensive cytotoxicity studies across various cell lines.

- Detailed investigations into the mechanisms underlying its antimicrobial effects.

- Optimization of its chemical structure to enhance biological activity.

Propriétés

IUPAC Name |

1-azido-2,2-dimethylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c1-5(2,3)4-7-8-6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMDKSIKQMCKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541850 | |

| Record name | 1-Azido-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102711-08-0 | |

| Record name | 1-Azido-2,2-dimethylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.